

Maropitant-d3 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Maropitant-d3	
Cat. No.:	B15144992	Get Quote

Technical Guide: Maropitant-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maropitant is a potent and selective neurokinin-1 (NK₁) receptor antagonist. Its deuterated analog, **Maropitant-d3**, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This document provides a comprehensive overview of **Maropitant-d3**, including its physicochemical properties, mechanism of action, and relevant experimental protocols.

Physicochemical Properties

The key quantitative data for **Maropitant-d3** are summarized in the table below. It is important to note that while the molecular weight is well-defined, a specific CAS number for the deuterated isotopologue is not consistently available in public databases and is often listed as not applicable.



Property	Value	Citation(s)
Chemical Name	(2S,3S)-2-Benzhydryl-N-[5- tert-butyl-2-(methoxy- d3)benzyl]quinuclidin-3-amine	
Molecular Formula	C32H37D3N2O	
Molecular Weight	471.69 g/mol	-
CAS Number	Not Available	

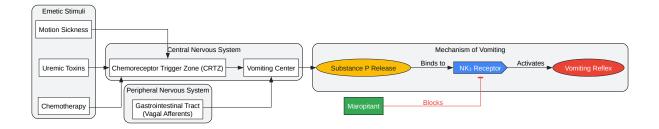
Mechanism of Action: NK₁ Receptor Antagonism

Maropitant exerts its antiemetic effects by acting as a selective antagonist at the neurokinin-1 (NK₁) receptor. The primary ligand for this receptor is Substance P, a neuropeptide involved in the transmission of physiological and pathophysiological signals, including the emetic reflex.

The vomiting reflex is a complex process coordinated by the emetic center in the brainstem, which receives inputs from the chemoreceptor trigger zone (CRTZ), the gastrointestinal tract (via vagal afferents), and higher brain centers. Substance P and its NK1 receptor are key components in this final common pathway. By competitively inhibiting the binding of Substance P to NK1 receptors in the central nervous system and the periphery, Maropitant effectively blocks the emetic signal, thereby preventing or reducing vomiting induced by a wide range of stimuli.[1][2][3]

Below is a diagram illustrating the signaling pathway of Substance P and the inhibitory action of Maropitant.





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Maropitant's blockade of the NK1 receptor.

Experimental Protocols

Maropitant has been extensively studied in veterinary medicine, particularly in canines, for the prevention and treatment of emesis. The following protocols are derived from published clinical trials and experimental studies.

Protocol 1: Prevention of Opioid-Induced Emesis in Dogs

This protocol is based on studies evaluating the efficacy of Maropitant in preventing vomiting associated with the administration of opioids like hydromorphone.

- Subjects: Healthy adult dogs scheduled for procedures requiring opioid premedication.
- Experimental Design: A randomized, blinded, placebo-controlled study.
- Procedure:



- Dogs are randomly assigned to one of two groups:
 - Treatment Group: Receives Maropitant (1.0 mg/kg) via subcutaneous (SC) injection.
 - Control Group: Receives a volume-matched saline placebo via SC injection.
- The antiemetic or placebo is administered 30 to 60 minutes prior to the opioid.
- Hydromorphone (0.1 to 0.2 mg/kg) is administered intramuscularly (IM).
- Dogs are observed for a set period (e.g., 30 minutes) for the incidence of vomiting, retching, and signs of nausea.
- Outcome Measures: The primary outcome is the frequency of vomiting and retching events between the treatment and control groups.[4][5][6]

Protocol 2: Treatment of Acute Vomiting in Dogs

This protocol is adapted from studies assessing Maropitant's effectiveness in treating ongoing emesis from various causes.

- Subjects: Dogs presenting with acute vomiting due to conditions such as gastroenteritis or pancreatitis.
- Experimental Design: A multi-center, randomized, positive-controlled clinical trial.
- Procedure:
 - Dogs are randomly allocated to receive either:
 - Maropitant Group: Maropitant administered subcutaneously at a dose of 1 mg/kg once daily for up to five days.
 - Control Group: Another antiemetic, such as metoclopramide, administered at its standard dosing regimen.
 - The number of emetic events is recorded for each 24-hour period following the initial treatment.



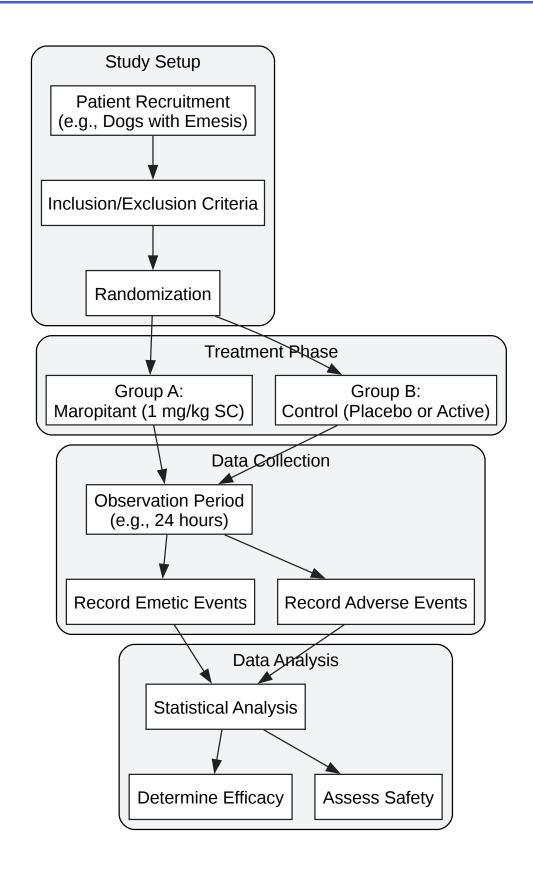




• Outcome Measures: The primary efficacy variable is the reduction in the mean number of emetic events and the proportion of dogs in each group that cease vomiting after treatment. [7][8]

Below is a workflow diagram for a typical clinical trial evaluating an antiemetic agent.





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Generalized workflow for a clinical trial.



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